molecular formula C15H16N2O B5640825 N-1-naphthyl-1-pyrrolidinecarboxamide

N-1-naphthyl-1-pyrrolidinecarboxamide

Cat. No.: B5640825
M. Wt: 240.30 g/mol
InChI Key: HHBOKKBMLXCMSW-UHFFFAOYSA-N
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Description

N-1-Naphthyl-1-pyrrolidinecarboxamide is a pyrrolidine-derived carboxamide featuring a naphthyl substituent at the nitrogen atom of the pyrrolidine ring. Carboxamides and thioamides of pyrrolidine are studied for their conformational flexibility, hydrogen-bonding capabilities, and applications in medicinal chemistry and materials science .

Properties

IUPAC Name

N-naphthalen-1-ylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c18-15(17-10-3-4-11-17)16-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOKKBMLXCMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The substituent on the pyrrolidine nitrogen significantly influences molecular conformation and intermolecular interactions:

  • Phenyl (C₆H₅) : Found in N-Phenylpyrrolidine-1-carbothioamide, this group enables planar arrangements and intermolecular N–H⋯S hydrogen bonds .
  • 4-Chlorophenyl (C₆H₄Cl) : In N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, the electron-withdrawing Cl atom stabilizes the envelope conformation of the pyrrolidine ring and promotes N–H⋯O hydrogen bonding .
  • Methyl (CH₃) : In N-Methylpyrrolidine-1-carbothioamide, the small alkyl group allows for tight crystal packing via C–H⋯S interactions and intramolecular H-bonding .

Functional Group Variations: Carboxamide vs. Carbothioamide

The replacement of oxygen (carboxamide) with sulfur (carbothioamide) alters hydrogen-bonding strength and molecular interactions:

  • Carboxamide (C=O) : Forms stronger N–H⋯O bonds (e.g., in N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, R-factor = 0.046) .
  • Carbothioamide (C=S) : Engages in weaker N–H⋯S interactions (e.g., in N-Phenylpyrrolidine-1-carbothioamide, R-factor = 0.045) . Despite weaker bonds, carbothioamides still stabilize polymeric chains via sulfur’s polarizability .

Key Insight : N-1-Naphthyl-1-pyrrolidinecarboxamide’s carboxamide group may enhance hydrogen-bonding efficacy compared to thioamide analogs, favoring crystalline order.

Crystallographic and Hydrogen-Bonding Features

Compound Substituent Functional Group Crystal Features Hydrogen Bonding
N-Methylpyrrolidine-1-carbothioamide Methyl (CH₃) Thioamide (C=S) Zigzag polymeric chains via N–H⋯S, C–H⋯S Intramolecular and intermolecular
N-Phenylpyrrolidine-1-carbothioamide Phenyl (C₆H₅) Thioamide (C=S) Planar molecules with N–H⋯S interactions Intermolecular
N-(4-Chlorophenyl)pyrrolidine-1-carboxamide 4-Chlorophenyl (C₆H₄Cl) Carboxamide (C=O) Envelope conformation, chains along [100] N–H⋯O intermolecular
This compound Naphthyl (C₁₀H₇) Carboxamide (C=O) Inferred: Potential layered structures Inferred: Strong N–H⋯O bonds

Research Implications

  • Medicinal Chemistry : Pyrrolidine carboxamides are explored for bioactivity; the naphthyl group may enhance lipophilicity and target binding .
  • Materials Science : Differences in hydrogen-bonding networks (O vs. S) could guide the design of supramolecular assemblies .

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